![molecular formula C14H16N4O B15066350 N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Azabicyclo[221]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide is a complex organic compound that features a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale biotransformation processes using whole cell catalysts. For example, the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile intermediate in the synthesis of carbocyclic nucleosides, can be achieved with very high optical purity using whole cell catalysts .
化学反应分析
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, and various oxidizing and reducing agents depending on the specific reaction conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in the formation of oxygenated 2-azabicyclo[2.2.1]heptanes .
科学研究应用
N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials
作用机制
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile intermediate in the synthesis of carbocyclic nucleosides.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide is unique due to its specific bicyclic structure and the potential for various functionalizations. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new therapeutic agents .
属性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
N-(2-azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-5-9-4-11(12)15-7-9)13-6-10-2-1-3-18(10)8-16-13/h1-3,6,8-9,11-12,15H,4-5,7H2,(H,17,19) |
InChI 键 |
QWCBDQBNNSIOFU-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1NC2)NC(=O)C3=CC4=CC=CN4C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)
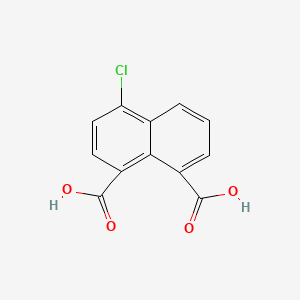
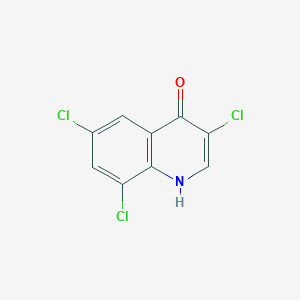
![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

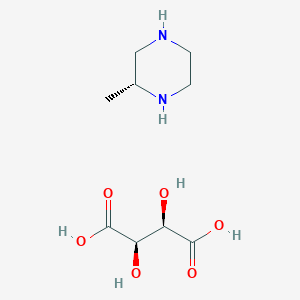


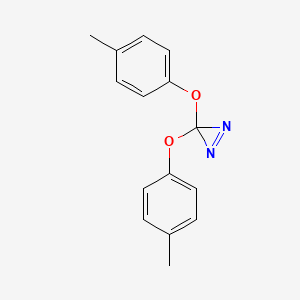

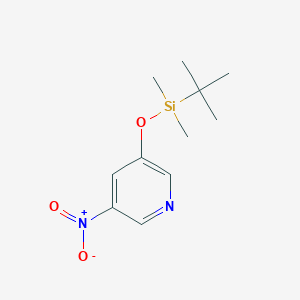
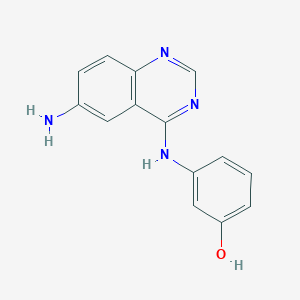
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)

